3-Mercaptoheptyl acetate

Flavor chemistry Sensory analysis Thiol esters

3-Mercaptoheptyl acetate (syn. Aruscolate®, 3-sulfanylheptyl acetate) is a C9 polyfunctional thiol ester belonging to the 3-mercaptoalkyl acetate homologous series.

Molecular Formula C9H18O2S
Molecular Weight 190.31 g/mol
CAS No. 548774-80-7
Cat. No. B149213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Mercaptoheptyl acetate
CAS548774-80-7
Synonyms3-Mercapto-1-heptyl acetate
Molecular FormulaC9H18O2S
Molecular Weight190.31 g/mol
Structural Identifiers
SMILESCCCCC(CCOC(=O)C)S
InChIInChI=1S/C9H18O2S/c1-3-4-5-9(12)6-7-11-8(2)10/h9,12H,3-7H2,1-2H3
InChIKeyJWESHEXXXWDVAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in water and in fats
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





3-Mercaptoheptyl Acetate (CAS 548774-80-7): Compound Class and Core Identity for Flavor Procurement


3-Mercaptoheptyl acetate (syn. Aruscolate®, 3-sulfanylheptyl acetate) is a C9 polyfunctional thiol ester belonging to the 3-mercaptoalkyl acetate homologous series. It is a colorless liquid (boiling point 242 °C at 760 mm Hg, density ~0.9828 g/mL at 25 °C, refractive index 1.4605–1.4607 at 20 °C) with a characteristic sulfurous-fruity aroma [1]. The compound is recognized as a flavoring agent by FEMA (No. 4289, GRAS 23), JECFA (No. 1708), and the FDA EAFUS inventory, and is commercially available at purities of 99.90–100.00% [2][3]. Its molecular formula is C9H18O2S (MW 190.30 g/mol), with a predicted logP of ~3.39 and estimated water solubility of 92.44 mg/L at 25 °C [4].

Why Generic Substitution of 3-Mercaptoheptyl Acetate (CAS 548774-80-7) with In-Class Thiol Esters Fails


Within the 3-mercaptoalkyl acetate homologous series, carbon chain length and substitution pattern dictate not only odor detection threshold but, more critically, the qualitative flavor character. The C6 analog 3-mercaptohexyl acetate delivers a signature sulfury, guava-passion fruit profile, whereas 3-mercaptoheptyl acetate (C9) lacks this tropical-ester note and instead imparts citrus-grapefruit, tea, peach, and red-fruit tonalities—a qualitative shift documented in both patent and primary sensory literature [1][2]. Furthermore, the acetate ester functionality differentiates the compound from the corresponding alcohol (3-mercaptoheptan-1-ol), which exhibits a distinct citrus-vinaigrette character, and from the methyl ether analog Aruscol® Triac (1-methoxy-3-heptanethiol), which impacts predominantly top notes rather than the flavor body [3][4]. These qualitative and quantitative sensory divergences mean that generic substitution within the thiol ester class will produce a materially different flavor outcome, making compound-specific selection essential for target product profiles.

Quantitative Differentiation Evidence for 3-Mercaptoheptyl Acetate (CAS 548774-80-7) vs. Closest Analogs


Flavor Profile Differentiation: Absence of Sulfury Guava-Passion Fruit Note vs. 3-Mercaptohexyl Acetate

The granted Firmenich patent (US 10,993,464 B2) explicitly states that 3-mercaptoheptyl acetate 'distinguishes itself from 3-mercaptohexyl acetate by its overall flavor profile and in particular by not having the typical sulfury, guava-passion fruit note of the prior art compound' [1]. Instead, 3-mercaptoheptyl acetate provides top notes of citrus-grapefruit, teas, and/or peach type and/or red fruit, followed by bottom notes of the green/black tea type and citrus-grapefruit, fruity-pear-peach type—qualitative descriptors not reproducible with 3-mercaptohexyl acetate [1]. This constitutes a direct, qualitative differentiation established through controlled sensory evaluation.

Flavor chemistry Sensory analysis Thiol esters Patent evidence

GC-Olfactometry Potency (BE-GC-LoADS): Intermediate Threshold Between C6 and C10 Acetates

In the foundational combinatorial synthesis and sensorial characterization of 21 mercapto esters by Vermeulen and Collin (2003), 3-mercaptoheptyl acetate (racemic, compounds 19/20) exhibited a BE-GC-LoADS (Best Estimate-GC-Lowest Amount Detected by Sniffing) of 0.06 ng for one diastereoisomer (RI 1324 on CP Sil 5 CB), compared to 0.02 ng for 3-mercaptohexyl acetate (compound 18) and 0.9 ng for 3-mercaptooctyl acetate (compound 21) [1]. This places the C9 acetate at an intermediate potency: approximately 3-fold less potent than the C6 analog but ~15-fold more potent than the C8 acetate. The two diastereoisomers of 3-mercaptoheptyl acetate showed markedly different BE-GC-LoADS values (0.06 ng vs. 1 ng), highlighting the critical impact of stereochemistry on sensory potency within this specific compound [1].

GC-olfactometry Odor threshold Homologous series Sulfur volatiles

Flavor Body Impact vs. Top-Note Dominance Compared to Aruscol® Triac (1-Methoxy-3-heptanethiol)

According to Firmenich's commercial technical literature, Aruscolate® (3-mercaptoheptyl acetate) 'provides a heavier effect than ARUSCOL® TRIAC, impacting more on the body of the flavor than on the top notes' [1]. This contrasts with Aruscol® Triac (1-methoxy-3-heptanethiol, CAS 400052-49-5, FEMA 4162), which is described as providing berry, fruity, juicy, tropical, and fresh top notes and is key for passion fruit and tropical fruit tonalities [2]. Both compounds share the same recommended final-application dosage range of 2–30 ppm, meaning the differentiation is not dosage-dependent but is instead driven by intrinsic physicochemical properties affecting flavor release kinetics and temporal perception [1][2].

Flavor application Dosage Sensory performance Commercial comparison

Enantiomer-Dependent Odor Profile: (S)-3-Mercaptoheptyl Acetate vs. Racemate

Liang et al. (2014) achieved the asymmetric synthesis of (S)-3-mercapto-1-heptyl acetate in 91% enantiomeric excess via a four-step Sharpless epoxidation–thioacetylation route . GC-O evaluation of the (S)-enantiomer revealed a tropical fruit aroma 'reminiscent of mango and passion fruit, with berry, ester-like, sweet, and pepper-like aspects' . This contrasts with the racemate odor descriptors reported in the FEMA database ('candy, onion, tropical fruit') and in the Vermeulen & Collin study ('onion, exotic fruit, candy' for one diastereoisomer; 'greenery' for the other) [1][2]. The divergence in odor character between enantiomerically enriched and racemic material demonstrates that stereochemistry is a functional specification parameter with direct sensory consequences.

Chiral flavor chemistry Enantioselective synthesis Odor quality Stereochemistry

Regulatory and Purity Identity: FEMA 4289 with Distinct Natural Occurrence vs. In-Class Analogs

3-Mercaptoheptyl acetate holds FEMA GRAS status (FEMA 4289, GRAS Publication 23) and JECFA number 1708, with a reported natural occurrence in Ruta chalepensis (fringed rue) and beef fat—an occurrence profile distinct from its C6 analog, 3-mercaptohexyl acetate, which is primarily associated with passion fruit, wine, and guava [1][2]. The compound is commercially supplied at an assay of 99.90–100.00%, with tightly specified physical constants: specific gravity 0.98260–0.98300 at 25 °C and refractive index 1.46050–1.46070 at 20 °C . The JECFA evaluation (68th meeting, 2007) concluded 'No safety concern at current levels of intake when used as a flavouring agent,' providing a defined regulatory safety ceiling for procurement [3].

Regulatory compliance Natural occurrence Purity specification Food safety

Odor Quality Divergence from Corresponding Alcohol: 3-Mercaptoheptyl Acetate vs. 3-Mercaptoheptan-1-ol

Within the 3-mercaptoalkyl series, acetylation of the terminal hydroxyl group produces a qualitative shift in odor character. 3-Mercaptoheptan-1-ol (the free alcohol, C7H16OS) is reported to exhibit a 'citrus fruit, vinaigrette, carrot' odor profile [1], whereas 3-mercaptoheptyl acetate yields 'onion, exotic fruit, candy' (racemate) or 'mango, passion fruit, berry' ((S)-enantiomer) descriptors [2]. This acetate-vs.-alcohol odor dichotomy is a well-documented phenomenon across the homologous series: Schoenauer et al. (2015) demonstrated that 3-mercaptoalkyl acetates generally exhibit black currant-like scents, while 3-mercaptoalkan-1-ols are predominantly grapefruit-like [3]. The functional group transformation (OH → OAc) thus constitutes a binary molecular switch for odor quality, not merely a potency modulator.

Structure-odor relationship Functional group effect Acetate vs. alcohol Sensory divergence

Best Research and Industrial Application Scenarios for 3-Mercaptoheptyl Acetate (CAS 548774-80-7)


Citrus-Grapefruit and Peach Flavor Formulations Requiring Body and Aftertaste

Per the Firmenich patent (US 10,993,464 B2), 3-mercaptoheptyl acetate delivers top notes of citrus-grapefruit, tea, and peach with bottom notes of green/black tea and fruity-pear-peach [1]. Unlike 3-mercaptohexyl acetate, which introduces a sulfury guava-passion fruit character incompatible with clean citrus or peach profiles, the C9 acetate maintains varietal authenticity. The recommended dosage of 2–30 ppm in final application, combined with its heavier flavor-body impact relative to Aruscol® Triac, makes it the compound of choice for baked goods, dairy desserts, confectionery, and ready-to-drink tea beverages where sustained flavor persistence is required [1][2].

Chiral Flavor Research and Enantiomer-Specific Tropical Fruit Reconstitution

The demonstrated synthesis of (S)-3-mercaptoheptyl acetate in 91% ee, with its distinctive mango-passion fruit-berry odor profile, establishes this compound as a reference standard for studies investigating the impact of thiol chirality on flavor perception . Researchers reconstructing tropical fruit aroma (mango, passion fruit) can use enantiomerically enriched (S)-3-mercaptoheptyl acetate as an authentic standard, whereas the racemate serves applications where the onion-candy character is desired. This stereochemical specification is procurement-critical: the racemate and enantiomerically enriched forms are functionally distinct ingredients.

GC-Olfactometry Method Development and Sulfur-Selective Detection Calibration

The well-characterized chromatographic properties of 3-mercaptoheptyl acetate—Kovats retention index of 1324 on CP Sil 5 CB (non-polar) and 1823 on FFAP (polar), with a BE-GC-LoADS of 0.06 ng—make it a suitable calibration standard for GC-olfactometry and GC-SCD (sulfur chemiluminescence detection) method development targeting polyfunctional thiols in food matrices [3]. Its intermediate potency between 3-mercaptohexyl acetate (0.02 ng) and 3-mercaptooctyl acetate (0.9 ng) provides a mid-range calibration point in the homologous series [3].

Natural Flavor Labeling and Regulatory Compliance for US and EU Markets

With documented natural occurrence in Ruta chalepensis (fringed rue) and beef fat, FEMA GRAS 23 status (FEMA 4289), JECFA 1708 designation with a no-safety-concern ADI, and inclusion in the FDA EAFUS inventory, 3-mercaptoheptyl acetate is positioned for use in natural flavor formulations where regulatory traceability is paramount [4][5]. The commercial availability at ≥99.90% purity with certified physical constants (SG, nD20) ensures batch-to-batch reproducibility for QC-regulated food manufacturing .

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